molecular formula C20H24N2O3 B10778998 Quinidine N-oxide

Quinidine N-oxide

Cat. No.: B10778998
M. Wt: 340.4 g/mol
InChI Key: WVDIZKMXQMCCAA-IKJOXUIJSA-N
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Description

Quinidine N-oxide is a metabolite of quinidine, an alkaloid derived from the bark of the cinchona tree. Quinidine is well-known for its use as an antiarrhythmic agent. This compound is formed through the N-oxidation of quinidine and has been identified in the plasma of patients undergoing quinidine therapy . This compound is of interest due to its unique chemical properties and potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinidine N-oxide typically involves the oxidation of quinidine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The reaction is carried out under mild conditions to avoid degradation of the quinidine molecule .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Quinidine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: this compound can be reduced back to quinidine under specific conditions.

    Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Various nucleophiles in the presence of a suitable catalyst.

Major Products:

Scientific Research Applications

Quinidine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Quinidine N-oxide is not fully understood but is believed to involve interactions with ion channels and receptors similar to quinidine. This compound may exert its effects by modulating the activity of sodium and potassium channels, thereby affecting cardiac electrophysiology. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    Quinidine: The parent compound, used as an antiarrhythmic agent.

    Quinine: A stereoisomer of quinidine, used as an antimalarial agent.

    Dihydroquinidine: Another metabolite of quinidine with similar pharmacological properties.

Uniqueness: Quinidine N-oxide is unique due to its N-oxide functional group, which imparts distinct chemical and pharmacological properties. Unlike quinidine, this compound has different metabolic pathways and may exhibit different biological activities. Its unique structure makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22?/m0/s1

InChI Key

WVDIZKMXQMCCAA-IKJOXUIJSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N+]3(C[C@@H]4C=C)[O-])O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

Origin of Product

United States

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